
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- is a member of the benzodiazepine family, which is known for its wide range of biological activities. Benzodiazepines are commonly used in clinical settings for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its pharmacological properties.
Méthodes De Préparation
The synthesis of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under heating conditions . This reaction forms the core benzodiazepine structure, which can then be further modified through various chemical reactions to introduce the desired substituents. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects . The molecular targets and pathways involved in this mechanism are well-studied, providing insights into the pharmacological actions of benzodiazepines .
Comparaison Avec Des Composés Similaires
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- can be compared to other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, they differ in their substituents, which influence their pharmacological properties. For example:
Diazepam: Known for its long-acting effects and is commonly used to treat anxiety and seizures.
Lorazepam: Has a shorter duration of action and is often used for its sedative properties.
The unique substituents on 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- contribute to its distinct pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
61554-18-5 |
|---|---|
Formule moléculaire |
C22H19ClN2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
7-chloro-1-methyl-3,5-diphenyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C22H19ClN2/c1-25-15-20(16-8-4-2-5-9-16)24-22(17-10-6-3-7-11-17)19-14-18(23)12-13-21(19)25/h2-14,20H,15H2,1H3 |
Clé InChI |
DKSOTSZWBBUHEO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(N=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


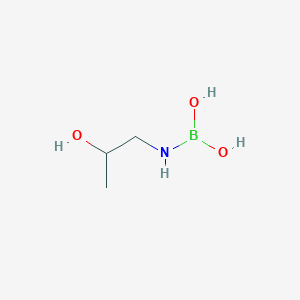
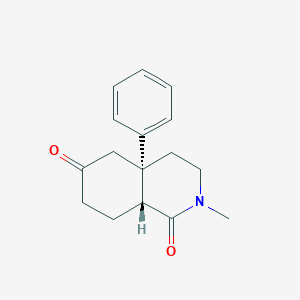
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
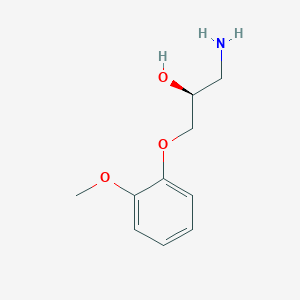
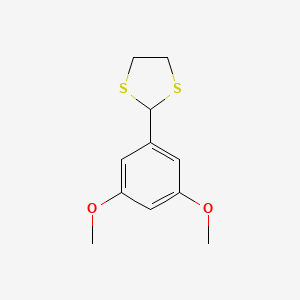
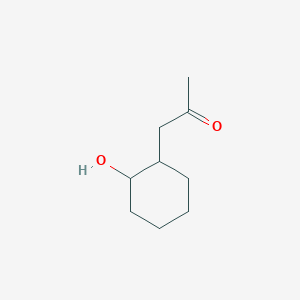
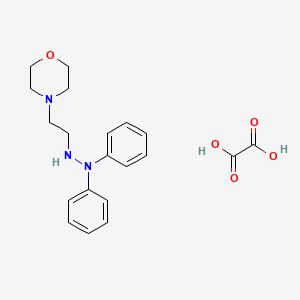
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
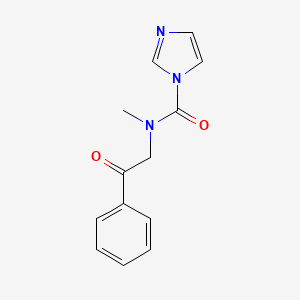
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
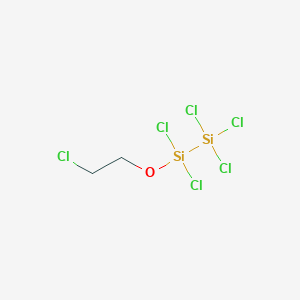
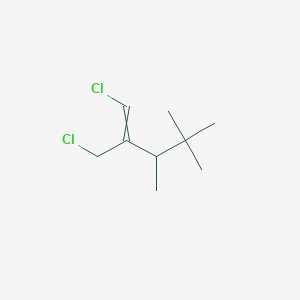
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
